N-(2-methoxyphenyl)-2-naphthamide
Description
N-(2-Methoxyphenyl)-2-naphthamide is a synthetic amide derivative featuring a 2-naphthamide core linked to a 2-methoxyphenyl group via an amide bond.
Properties
CAS No. |
248251-08-3 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3g/mol |
IUPAC Name |
N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-9-5-4-8-16(17)19-18(20)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) |
InChI Key |
AMAAXSLWJDPYMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 2-Naphthamide Derivatives
Key Structural Differences and Implications
BP897 : The addition of a piperazinylbutyl chain enhances its affinity for dopamine D3 receptors, enabling partial agonism. This modification is critical for its role in modulating dopaminergic pathways implicated in addiction and movement disorders .
ST-2223: Incorporation of piperazine and piperidinyl groups broadens its pharmacological profile, allowing dual antagonism at histamine H3 and dopamine D2/D3 receptors. This multi-target activity is leveraged in ASD treatment, where it normalizes acetylcholine and dopamine levels .
Its synthesis via naphthoyl chloride and aminoquinoline is efficient (87% yield) .
Hydroxylated Derivatives: The introduction of a hydroxy group (e.g., 3-hydroxy substituent in ) increases polarity, which may improve water solubility but reduce blood-brain barrier penetration compared to non-hydroxylated analogs .
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